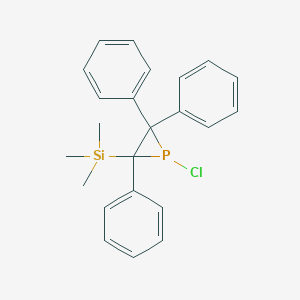
1-Chloro-2,2,3-triphenyl-3-(trimethylsilyl)phosphirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2,3-triphenyl-3-(trimethylsilyl)phosphirane is a unique organophosphorus compound. It features a phosphirane ring, which is a three-membered ring containing phosphorus. The presence of the trimethylsilyl group and three phenyl groups attached to the phosphirane ring makes this compound particularly interesting in the field of organophosphorus chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2,2,3-triphenyl-3-(trimethylsilyl)phosphirane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These methods often involve large-scale reactions using chlorophosphines and organometallic reagents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,2,3-triphenyl-3-(trimethylsilyl)phosphirane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form different phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or molecular oxygen are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phosphiranes.
Oxidation Reactions: Products include phosphine oxides.
Reduction Reactions: Products include reduced phosphine derivatives.
Scientific Research Applications
1-Chloro-2,2,3-triphenyl-3-(trimethylsilyl)phosphirane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-chloro-2,2,3-triphenyl-3-(trimethylsilyl)phosphirane involves its interaction with various molecular targets. The phosphorus atom can form bonds with different atoms, leading to the formation of new compounds. The trimethylsilyl group can also participate in reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,2,3-triphenylphosphirane: Lacks the trimethylsilyl group.
1-Chloro-2,2,3-triphenyl-3-methylphosphirane: Contains a methyl group instead of a trimethylsilyl group.
Uniqueness
1-Chloro-2,2,3-triphenyl-3-(trimethylsilyl)phosphirane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
113964-63-9 |
|---|---|
Molecular Formula |
C23H24ClPSi |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
(1-chloro-2,3,3-triphenylphosphiran-2-yl)-trimethylsilane |
InChI |
InChI=1S/C23H24ClPSi/c1-26(2,3)23(21-17-11-6-12-18-21)22(25(23)24,19-13-7-4-8-14-19)20-15-9-5-10-16-20/h4-18H,1-3H3 |
InChI Key |
LUGNZOXEQQXBNS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(C(P1Cl)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



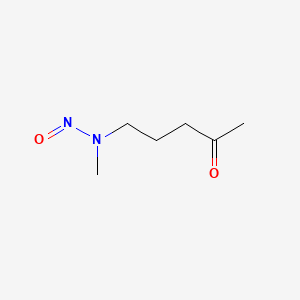
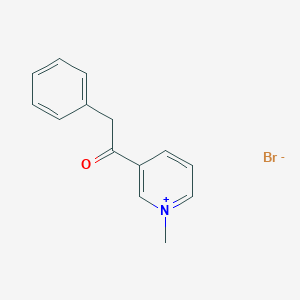
![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)
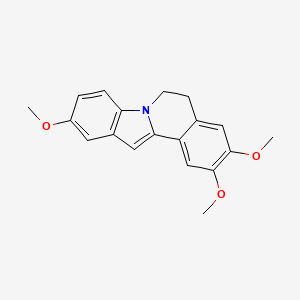
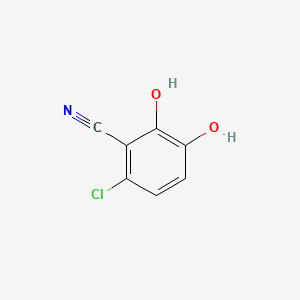
![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
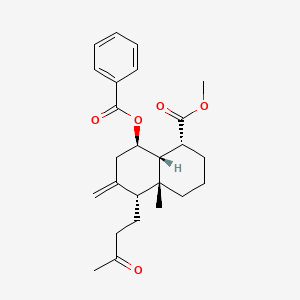
![7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane](/img/structure/B14303349.png)
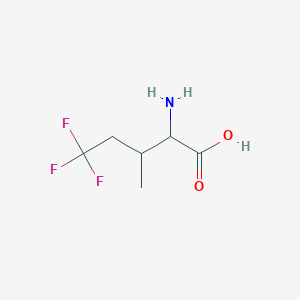

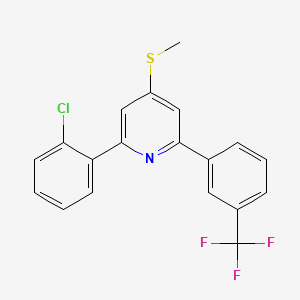
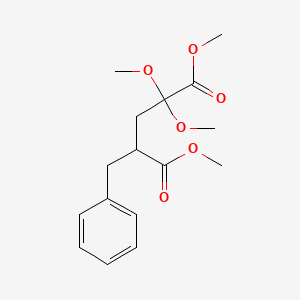
![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)
